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molecular formula C26H32ClNO3S B8695235 3-[1-(4-Chlorobenzyl)-3-(t-butylthio)-5-methoxyindol-2-yl]-2,2-dimethylpropanoic acid methyl ester

3-[1-(4-Chlorobenzyl)-3-(t-butylthio)-5-methoxyindol-2-yl]-2,2-dimethylpropanoic acid methyl ester

Cat. No. B8695235
M. Wt: 474.1 g/mol
InChI Key: BCXZYYVYZJHQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05389650

Procedure details

To a mixture of LiH (12.6 g) and HMPA (105 mL) in DMF (1050 mL) at 0° C. was added 2-methyl-2-propanethiol (178 mL). The mixture was stirred at room temperature for 30 min, then 3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-methoxyindol-2-yl]-2,2-dimethylpropanoic acid methyl ester (150 g) (EP 419,049, Example 1, Step A) in DMF (450 mL) was added slowly. The mixture was slowly heated to 150° C. and kept at that temperature for 18 hours. After cooling to room temperature, the supernatant layer was decanted and the residue dissolved in H2O and acidifed with 1N HCl, extracted twice with Et2O, washed twice with brine, dried over MgSO4, filtered and evaporated to dryness to provide the title compound.
Name
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
105 mL
Type
reactant
Reaction Step One
Name
Quantity
1050 mL
Type
solvent
Reaction Step One
Quantity
178 mL
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Li+].CN(P(N(C)C)(N(C)C)=O)C.CC(S)(C)C.C[O:20][C:21](=[O:50])[C:22]([CH3:49])([CH3:48])[CH2:23][C:24]1[N:25]([CH2:40][C:41]2[CH:46]=[CH:45][C:44]([Cl:47])=[CH:43][CH:42]=2)[C:26]2[C:31]([C:32]=1[S:33][C:34]([CH3:37])([CH3:36])[CH3:35])=[CH:30][C:29]([O:38]C)=[CH:28][CH:27]=2>CN(C=O)C>[Cl:47][C:44]1[CH:43]=[CH:42][C:41]([CH2:40][N:25]2[C:26]3[C:31](=[CH:30][C:29]([OH:38])=[CH:28][CH:27]=3)[C:32]([S:33][C:34]([CH3:37])([CH3:36])[CH3:35])=[C:24]2[CH2:23][C:22]([CH3:49])([CH3:48])[C:21]([OH:50])=[O:20])=[CH:46][CH:45]=1 |f:0.1|

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
[H-].[Li+]
Name
Quantity
105 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Name
Quantity
1050 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
178 mL
Type
reactant
Smiles
CC(C)(C)S
Step Three
Name
Quantity
150 g
Type
reactant
Smiles
COC(C(CC=1N(C2=CC=C(C=C2C1SC(C)(C)C)OC)CC1=CC=C(C=C1)Cl)(C)C)=O
Name
Quantity
450 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was slowly heated to 150° C.
WAIT
Type
WAIT
Details
kept at that temperature for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the supernatant layer was decanted
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in H2O
EXTRACTION
Type
EXTRACTION
Details
acidifed with 1N HCl, extracted twice with Et2O
WASH
Type
WASH
Details
washed twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(CN2C(=C(C3=CC(=CC=C23)O)SC(C)(C)C)CC(C(=O)O)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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